2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Description
Fundamental Molecular Framework
The molecular architecture of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is characterized by a fused bicyclic system comprising a pyridine ring fused to an indole structure. The compound exhibits a molecular formula of C18H18N2 with an average molecular mass of 262.356 daltons and a monoisotopic mass of 262.146999 daltons. The presence of the benzyl substituent at the 2-position significantly influences the overall molecular geometry and contributes to enhanced lipophilicity compared to unsubstituted analogs.
The tetrahydro configuration indicates that four carbon atoms within the pyridoindole framework are saturated, creating a partially reduced heterocyclic system. This structural feature distinguishes the compound from fully aromatic pyridoindole derivatives and contributes to its unique three-dimensional molecular conformation. The benzyl group attachment at the nitrogen atom in position 2 creates additional conformational flexibility while maintaining the core rigidity of the fused ring system.
Stereochemical Considerations
The stereochemical configuration of this compound involves considerations of both conformational flexibility and potential stereoisomerism. The tetrahydro nature of the pyridoindole core introduces conformational dynamics, particularly in the saturated portions of the ring system. The benzyl substituent can adopt various orientations relative to the core structure, influencing both the molecular shape and intermolecular interactions.
The compound demonstrates a melting point range of 154-155 degrees Celsius, indicating substantial intermolecular forces and structural stability. The InChI code 1S/C18H18N2/c1-2-6-14(7-3-1)12-20-11-10-18-16(13-20)15-8-4-5-9-17(15)19-18/h1-9,19H,10-13H2 provides detailed connectivity information, confirming the precise molecular architecture and atomic connections within the structure.
Properties
IUPAC Name |
2-benzyl-1,3,4,5-tetrahydropyrido[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-2-6-14(7-3-1)12-20-11-10-18-16(13-20)15-8-4-5-9-17(15)19-18/h1-9,19H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZCZLLZJDKWFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211125 | |
| Record name | 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6208-43-1 | |
| Record name | 2,3,4,5-Tetrahydro-2-(phenylmethyl)-1H-pyrido[4,3-b]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6208-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006208431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002701976 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Representative Procedure:
- Substrate preparation : 3-Bromo-1-ethyl-1H-indole-2-carbaldehyde (0.2 mmol)
- Catalytic system : Pd2(dba)3 (1 mol%), BINAP (0.25 mol%)
- Base : Cs2CO3 (2 equiv)
- Solvent : tert-Butanol (t-BuOH)
- Conditions : 110°C, 8 hours under inert atmosphere
- Yield : 62–78% after column chromatography
This method is notable for its compatibility with electron-deficient benzyl groups and scalability to multigram quantities.
Industrial-Scale Production Considerations
While laboratory-scale syntheses are well-documented, industrial production requires optimization for cost and efficiency. Continuous flow reactors have been proposed to enhance reaction control and reduce purification steps. A patent by Liaoning Bo Mei Pharmaceutical Technology Co., Ltd. outlines a protocol using sodium 1,5-naphthalene disulfonate as a crystallization aid to improve yield (78%) and purity (>98%).
Industrial Workflow:
| Step | Process | Conditions |
|---|---|---|
| 1 | Condensation | Reflux in ethanol, 10 hours |
| 2 | Cyclization | H2SO4 catalyst, 40°C, 2 hours |
| 3 | Crystallization | Addition of Na-1,5-naphthalene disulfonate, 40°C |
| 4 | Filtration | Water wash, vacuum drying |
This approach minimizes solvent waste and achieves high throughput, making it viable for kilogram-scale synthesis.
Analytical Characterization
Post-synthetic analysis ensures structural fidelity and purity. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are routinely employed:
Comparative Analysis of Methods
The choice of synthetic route depends on desired scale, cost, and purity requirements:
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Pictet-Spengler | Low cost, simple setup | Harsh acids, moderate yields | 65–75 |
| Pd-catalyzed coupling | High regioselectivity, mild conditions | Expensive catalysts | 62–78 |
| Industrial flow process | Scalable, high purity | Specialized equipment | 78 |
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are introduced at specific positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of substituted pyridoindole derivatives .
Scientific Research Applications
Aldose Reductase Inhibition
One of the prominent applications of 2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is its role as an aldose reductase inhibitor . Aldose reductase is an enzyme involved in the polyol pathway, which converts glucose into sorbitol. This pathway is significant in diabetic complications where excessive sorbitol accumulation can lead to cellular damage.
Case Study: Inhibition Efficacy
A study demonstrated that a derivative of this compound, specifically (this compound-8-yl)-acetic acid, exhibited substantial inhibitory activity against rat lens aldose reductase. The compound showed an IC(50) value in the micromolar range and displayed uncompetitive inhibition characteristics regarding both the substrate D,L-glyceraldehyde and the cofactor NADPH. The selectivity factor was around 20 when compared to rat kidney aldehyde reductase, indicating a promising therapeutic potential for managing diabetic complications .
Antioxidant Properties
In addition to its aldose reductase inhibitory activity, this compound has been characterized by antioxidant properties. This dual action of inhibiting oxidative stress while simultaneously blocking aldose reductase makes it a candidate for further research in treating oxidative stress-related diseases.
Potential Applications in Neuroprotection
Recent studies suggest that compounds similar to this compound may offer neuroprotective effects. The ability to inhibit aldose reductase and exert antioxidant effects could be beneficial in neurodegenerative diseases where both metabolic dysregulation and oxidative stress are contributing factors.
Research Insights
In vitro studies have indicated that these compounds can protect neuronal cells from apoptosis induced by high glucose levels. This suggests a potential application in conditions such as diabetic neuropathy and Alzheimer's disease .
Summary Table of Applications
Mechanism of Action
The mechanism by which 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole exerts its effects involves its interaction with specific molecular targets. For instance, as an anti-cancer agent, it may inhibit cell proliferation by interfering with DNA synthesis or inducing apoptosis in cancer cells. As a serotonin receptor ligand, it modulates neurotransmitter activity, which can affect mood and behavior .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido(4,3-b)indole: Lacks the benzyl group but shares the core structure.
3-Benzyl-1,2,3,4-tetrahydroisoquinoline: Similar in structure but differs in the position of the benzyl group and the core ring system.
Uniqueness
2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzyl group enhances its ability to interact with various molecular targets, making it a valuable compound in research and potential therapeutic applications .
Biological Activity
2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS Number: 6208-43-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological effects, mechanisms of action, and potential therapeutic applications based on recent studies.
- Molecular Formula : C18H18N2
- Molecular Weight : 262.35 g/mol
- CAS Number : 6208-43-1
- Structural Formula : Chemical Structure
1. Aldose Reductase Inhibition
Aldose reductase (AR) is an enzyme implicated in diabetic complications through the conversion of glucose to sorbitol. Research indicates that derivatives of this compound exhibit inhibitory effects on AR activity.
- Inhibition Studies : The compound has shown moderate inhibition of AR with IC50 values in the low micromolar range. For instance, a study reported an IC50 value of approximately 13% inhibition at 100 µM concentration in enzyme preparations from diabetic models .
| Compound | IC50 (µM) | Inhibition Type |
|---|---|---|
| This compound | ~100 | Aldose Reductase |
2. Antioxidant Activity
The compound has been studied for its antioxidant properties. It acts as a reactive oxygen species (ROS) scavenger and protects against oxidative damage.
- Mechanism : The antioxidant activity is attributed to the indole nitrogen's ability to form resonance-stabilized radicals. Structural modifications significantly affect this activity; for instance, acetylation at the indole nitrogen abolishes its radical scavenging ability .
| Compound | DPPH Scavenging Activity | Mechanism |
|---|---|---|
| This compound | High | Nitrogen-centered radical formation |
3. Neuroprotective Effects
Studies suggest potential neuroprotective effects of the compound against neurodegenerative diseases.
- Model Studies : In vitro studies have demonstrated that the compound can protect neuronal cells from apoptosis induced by oxidative stress. This property is crucial for developing therapies for conditions like Alzheimer's disease .
Study on Diabetic Complications
A study investigated the effects of a derivative of this compound in streptozotocin-induced diabetic rats. The results indicated a significant reduction in sorbitol accumulation and improved glycemic control when administered .
Antioxidant Mechanisms
Research focusing on the antioxidant mechanisms revealed that structural changes near the indole nitrogen influence the compound's ability to scavenge free radicals effectively. The findings underline the importance of maintaining a free hydrogen on the indole nitrogen for optimal activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via Fischer indole synthesis using aryl hydrazines and N-substituted 4-piperidones under acidic conditions . However, to avoid toxic arylhydrazine intermediates, an alternative route involves cyclization of 3-chlorophenylimine-N-alkyl-4-piperidones using NaNH₂ or KNH₂ in inert solvents (e.g., THF, dioxane) at 20–120°C . Optimization includes adjusting solvent polarity, temperature, and catalyst loading (e.g., CsF in DMF at 110°C for 2 hours) to improve yields . Post-synthesis purification via column chromatography with gradients like hexane/ethyl acetate is recommended .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound and its derivatives?
- Answer : Key techniques include:
- ¹H/¹³C NMR for structural elucidation of the tetrahydro-pyridoindole core and substituents .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., exact mass 373.25203 for C₂₅H₃₁N₃ derivatives) .
- Elemental analysis to validate purity and stoichiometry .
- HPLC or GC-MS for assessing enantiomeric purity if chiral centers are present .
Q. How can researchers address low yields during the synthesis of 2-benzyl derivatives?
- Answer : Low yields often arise from steric hindrance at the benzyl substitution site. Strategies include:
- Using microwave-assisted synthesis to enhance reaction kinetics .
- Introducing electron-donating groups on the benzyl ring to improve reactivity .
- Optimizing stoichiometry of reactants (e.g., 2:1 molar ratio of benzyl halide to tetrahydro-pyridoindole precursor) .
Advanced Research Questions
Q. What in vitro and in vivo models are suitable for evaluating this compound’s therapeutic potential in diseases like diabetes or cancer?
- Answer :
- Diabetes : Use lens aldose reductase inhibition assays in enzyme preparations from diabetic rats (IC₅₀ in micromolar range) to assess anti-cataract activity .
- Cancer : Screen against c-Met kinase (hepatocyte growth factor receptor) using cell lines like HepG2, with IC₅₀ values compared to reference inhibitors (e.g., cabozantinib) .
- Cystic Fibrosis : Test CFTR potentiator activity in HEK-293 cells expressing mutant CFTR (e.g., ΔF508) via electrophysiological assays .
Q. How do structural modifications (e.g., substituents on the benzyl group) influence biological activity?
- Answer :
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzyl ring enhance aldose reductase inhibition by improving binding to the enzyme’s hydrophobic pocket .
- Bulky substituents (e.g., cyclohexyl, naphthyl) increase selectivity for 5-HT₆ and H₁ receptors , relevant for neurological disorders .
- Polar groups (e.g., -COOH, -OH) improve solubility but may reduce blood-brain barrier penetration .
Q. What computational approaches are used to predict and validate the compound’s mechanism of action?
- Answer :
- Molecular docking (e.g., AutoDock Vina) to model interactions with targets like c-Met kinase or aldose reductase. For example, docking studies reveal hydrogen bonding between the pyridoindole core and Met1210 in c-Met .
- Molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over 100-ns trajectories, with RMSD/RMSF analyses .
- QSAR models to correlate substituent properties (e.g., logP, polar surface area) with biological activity .
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Answer : Contradictions may arise from variations in assay conditions or cell models. Mitigation strategies include:
- Standardizing assay protocols (e.g., consistent ATP concentrations in kinase assays) .
- Validating results using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
- Assessing metabolic stability (e.g., liver microsome assays) to rule out false negatives due to rapid degradation .
Methodological Tables
Table 1: Key Synthetic Routes and Yields
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Fischer Indole Synthesis | PEG-400, 110–120°C, no catalyst | 60–75 | |
| Chlorophenylimine Route | NaNH₂, THF, reflux | 50–65 | |
| Propargyl Acrylate Coupling | CsF, DMF, 110°C | 70–85 |
Table 2: Biological Activity of Selected Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
